molecular formula C8H7F2NO2 B1453262 Difluoro(5-methylpyridin-2-yl)acetic acid CAS No. 1215421-88-7

Difluoro(5-methylpyridin-2-yl)acetic acid

Cat. No.: B1453262
CAS No.: 1215421-88-7
M. Wt: 187.14 g/mol
InChI Key: UZLDROJWPGDBDP-UHFFFAOYSA-N
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Description

Difluoro(5-methylpyridin-2-yl)acetic acid is a fluorinated organic compound with the molecular formula C8H7F2NO2 It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further substituted with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoro(5-methylpyridin-2-yl)acetic acid typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 5-methyl-2-pyridinecarboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of alternative fluorinating agents that are less hazardous and more environmentally friendly is an area of ongoing research.

Chemical Reactions Analysis

Types of Reactions

Difluoro(5-methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups, such as a methyl group.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with carboxyl or hydroxyl groups, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Difluoro(5-methylpyridin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of difluoro(5-methylpyridin-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to difluoro(5-methylpyridin-2-yl)acetic acid include other fluorinated pyridine derivatives, such as:

  • Difluoro(3-methylpyridin-2-yl)acetic acid
  • Difluoro(4-methylpyridin-2-yl)acetic acid
  • Difluoro(2-methylpyridin-2-yl)acetic acid

Uniqueness

This compound is unique due to the specific positioning of the methyl and difluoromethyl groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties, such as enhanced stability and specific interactions with molecular targets.

Properties

IUPAC Name

2,2-difluoro-2-(5-methylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-5-2-3-6(11-4-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLDROJWPGDBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215421-88-7
Record name 2,2-difluoro-2-(5-methylpyridin-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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